4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile” is a complex organic molecule. It contains functional groups such as isopropylamino, phenyl, pyridinyl, and pyrimidinecarbonitrile. These groups are common in many pharmaceuticals and bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridinium salts, which could be a part of this compound, have been synthesized through various routes . An efficient protocol for the synthesis of functionalized pyridines and pyrimidines has been developed using aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Pyridinol, a related compound, has a molecular weight of 95.0993 .Chemical Reactions Analysis
Pyridinium salts, which could be a part of this compound, have shown a wide range of reactivity . A photochemical method for the functionalization of pyridines with radicals derived from allylic C−H bonds has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 4-Pyridinol, a related compound, has a molecular weight of 95.0993 .Scientific Research Applications
Organic Synthesis and Derivative Development
Research has been conducted on the synthesis of pyridine and fused pyridine derivatives, showcasing the chemical's versatility in producing a wide range of compounds. For instance, reactions involving pyridinecarbonitrile have led to the formation of isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and naphthyridine derivatives among others, highlighting its utility in synthesizing complex organic molecules with potential applications in various chemical domains (Al-Issa, 2012).
Medicinal Chemistry and Anticancer Activity
A study on hydrazinopyrimidine-5-carbonitrile derivatives revealed their potential in vitro anticancer activity against a range of human cancer cell lines. This suggests that modifications to the pyrimidinecarbonitrile structure could yield compounds with significant therapeutic value, particularly in the development of novel anticancer drugs (Cocco et al., 2006).
Material Science and Nonlinear Optical Properties
The structural and electronic properties of thiopyrimidine derivatives, which share a core similarity with the compound , have been explored for their nonlinear optical (NLO) properties. Such studies indicate the potential of pyrimidine derivatives in applications related to optoelectronics and NLO materials, underscoring the broader significance of pyrimidinecarbonitrile derivatives in materials science (Hussain et al., 2020).
Safety and Hazards
Future Directions
The future directions for this compound would depend on its potential applications. Pyridinium salts and related structures have been used in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Properties
IUPAC Name |
4-phenyl-6-(propan-2-ylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13(2)22-19-16(12-20)17(14-6-4-3-5-7-14)23-18(24-19)15-8-10-21-11-9-15/h3-11,13H,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIIOVQWAUANOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666567 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.